molecular formula C8H11NO2 B2907139 N-isopropylfuran-3-carboxamide CAS No. 1090869-71-8

N-isopropylfuran-3-carboxamide

Cat. No.: B2907139
CAS No.: 1090869-71-8
M. Wt: 153.181
InChI Key: MUNPETWGBVFLFP-UHFFFAOYSA-N
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Description

N-isopropylfuran-3-carboxamide is a chemical compound belonging to the class of furan-carboxamides. It serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery research. The furan ring and carboxamide group are common pharmacophores found in molecules with various biological activities. Compounds with similar N-isopropyl-carboxamide structures have been investigated as antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a promising target for pain relief . Furthermore, the carboxamide functional group is a key feature in many agrochemicals, particularly fungicides that act as succinate dehydrogenase inhibitors . Researchers can utilize this compound as a core scaffold for the synthesis of novel molecules, for structure-activity relationship (SAR) studies, or as an intermediate in constructing more complex chemical entities. The isopropyl group on the nitrogen can influence the compound's pharmacokinetic properties, such as its metabolic stability and lipophilicity. Handling should be in accordance with good laboratory practices. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6(2)9-8(10)7-3-4-11-5-7/h3-6H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNPETWGBVFLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Isopropylfuran 3 Carboxamide and Analogues

General Synthetic Strategies for Furan (B31954) Carboxamides

Amidation of Furan Carboxylic Acids and Derivatives

A primary and straightforward route to N-substituted furan carboxamides is the amidation of furan carboxylic acids or their activated derivatives. This approach focuses on the formation of the amide bond as the key step.

One common method involves the conversion of a furan-3-carboxylic acid into a more reactive acyl halide, typically an acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting furan-3-carbonyl chloride is then reacted with the desired amine, in this case, isopropylamine, to yield N-isopropylfuran-3-carboxamide. This two-step process is widely applicable for the synthesis of various amides. nih.gov

Alternatively, coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid, avoiding the need to isolate the acyl chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid in situ, forming an acylimidazole intermediate that readily reacts with an amine. ntu.edu.sg Other common coupling agents used in amide bond formation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Another synthetic pathway starts from a furan derivative bearing a suitable leaving group. For instance, furan-3-carboxamides can be prepared from 3-trichloroacetylfuran through nucleophilic displacement of the trichloromethyl group by primary or secondary amines, affording the desired products in high yields (68-98%, depending on the amine). researchgate.net

Table 1: Comparison of Amidation Methods for Furan Carboxylic Acids
MethodStarting MaterialKey ReagentsGeneral Applicability
Acyl Halide FormationFuran-3-carboxylic acidSOCl₂, Oxalyl chloride, AmineBroad, for various amines
Coupling Reagent-MediatedFuran-3-carboxylic acidCDI, DCC, DIC, HATU, AmineWide range of conditions and substrates
Nucleophilic Displacement3-TrichloroacetylfuranAmineEffective for primary and secondary amines

Furan Ring Cyclization and Functionalization Approaches

In contrast to forming the amide bond on a pre-existing furan ring, other strategies involve the construction of the furan ring itself with the carboxamide or a precursor group already incorporated.

One such approach involves the aromatization of a dihydrofuran precursor. A convenient synthesis of furan-3-carboxylic acid and its derivatives begins with the readily available 4-trichloroacetyl-2,3-dihydrofuran. rsc.org Aromatization of this precursor leads to 3-trichloroacetylfuran, which can then undergo nucleophilic displacement with amines to form furan-3-carboxamides. researchgate.netrsc.org

Another powerful method is the formal [3+2] cycloaddition reaction. For example, biologically interesting benzofuran-3-carboxamides can be synthesized via an Indium(III) triflate-catalyzed regioselective reaction between benzoquinones and β-ketoamides. rsc.org This strategy builds the furan ring and incorporates the amide functionality in a single key step.

Classical furan syntheses like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can also be adapted. If one of the carbonyl precursors contains a latent or protected amide group, this method can lead to the formation of furan carboxamides.

Advanced Catalytic Syntheses

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in the synthesis of complex heterocyclic compounds, including furan carboxamides.

Palladium-Catalyzed Reactions

Palladium catalysts are versatile tools for C-C and C-N bond formation, and they have been successfully applied to the synthesis and functionalization of furan rings.

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Palladium catalysis has been utilized for the regioselective α-alkylation of furan rings. rsc.orgnih.gov This method involves the direct alkylation of a C-H bond at the α-position (C2 or C5) of the furan ring using alkyl iodides. nih.gov This protocol has been shown to be tolerant of a wide range of functional groups, including esters and amides, and provides moderate to good yields. nih.gov While this reaction typically occurs at the α-position, its application to a furan-3-carboxamide (B1318973) substrate could potentially lead to α-alkylated furan-3-carboxamide analogues, offering a route to further structural diversification.

Table 2: Palladium-Catalyzed α-Alkylation of Furans
SubstrateAlkylating AgentCatalyst SystemKey Features
Furan derivatives (including those with amide groups)Alkyl iodidesPalladium catalystDirect C-H functionalization, good functional group tolerance, regioselective at the α-position. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. When combined with carbonylation (the incorporation of a carbonyl group, often from carbon monoxide gas), MCRs become a powerful tool for constructing complex carbonyl-containing molecules.

Palladium catalysis is central to many carbonylative MCRs. A notable example is the palladium iodide-catalyzed multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds, an amine, and carbon monoxide. mdpi.com This reaction proceeds through a cascade of steps including oxidative monoaminocarbonylation of the terminal alkyne to form a 2-ynamide intermediate, followed by a 5-exo-dig cyclization and aromatization to yield the furan product. mdpi.com This demonstrates the potential to construct highly functionalized furan amides from simple starting materials in a single step.

Another approach involves the palladium-catalyzed three-component condensation of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine to produce multisubstituted furans. researchgate.net This modular method allows for the flexible synthesis of a variety of furan derivatives. While not a direct synthesis of this compound, these examples highlight the power of palladium-catalyzed multicomponent carbonylative strategies in accessing complex furan amide structures, suggesting that with appropriate starting materials, such a synthesis could be devised.

Cobalt(III)-Catalyzed C-H Amidation Protocols

Recent advancements in organometallic chemistry have highlighted the utility of cobalt catalysts for C-H bond functionalization, offering a cost-effective and efficient alternative to precious metals like palladium and rhodium. While direct cobalt(III)-catalyzed C-H amidation of furan-3-carboxamides to produce this compound has not been extensively documented, related cobalt-catalyzed methodologies for furan synthesis and functionalization provide a strong basis for the development of such protocols.

Cobalt(III)-catalyzed C-H bond functionalization has been successfully employed for the synthesis of substituted furans through cascades of C-H bond addition to aldehydes followed by cyclization and aromatization. These reactions often utilize an air-stable cationic Co(III) catalyst and can be performed under benchtop conditions, demonstrating their practical utility. For instance, the reaction of α,β-unsaturated oximes with aldehydes, catalyzed by a Cp*Co(III) complex, represents a novel approach to forming highly substituted furans. This method is significant as it demonstrates the first example of Co(III)-catalyzed functionalization of alkenyl C-H bonds.

A plausible approach for the synthesis of this compound analogues via C-H amidation would involve the use of a directing group on a furan precursor to guide the cobalt catalyst to a specific C-H bond for amidation. Although direct amidation of the furan ring at the 3-position is challenging, functionalization at other positions, followed by subsequent chemical transformations, could provide access to the desired products.

The table below illustrates the scope of cobalt-catalyzed furan synthesis from α,β-unsaturated oximes and aldehydes, which could be adapted for the synthesis of furan-3-carboxamide precursors.

Entryα,β-Unsaturated OximeAldehydeCatalystYield (%)
1Substituted Oxime 1BenzaldehydeCpCo(CH3CN)3285
2Substituted Oxime 24-ChlorobenzaldehydeCpCo(CH3CN)3278
3Substituted Oxime 3CyclohexanecarboxaldehydeCp*Co(CH3CN)3292

Synthesis of this compound Derivatives and Analogues

The generation of a library of this compound derivatives and analogues is essential for structure-activity relationship (SAR) studies. This involves strategies for structural diversification and the development of stereoselective synthesis approaches to access chiral molecules.

Strategies for Structural Diversification

Structural diversification of this compound can be achieved by modifying both the furan ring and the N-isopropylcarboxamide side chain.

Furan Ring Functionalization:

Regioselective functionalization of the furan core is a key strategy for creating diverse analogues. sci-hub.box Directed ortho-metalation is a powerful tool for introducing substituents at specific positions of the furan ring. sci-hub.box For example, using a directing group at the 3-position (such as the carboxamide itself), it is possible to direct metalation to the C2 or C4 position, followed by quenching with various electrophiles to introduce a wide range of functional groups (e.g., halogens, alkyl, aryl, silyl (B83357) groups).

Another approach involves the sequential 2,3-difunctionalization of 2-arylsulfinyl furans using reagents like TMPMgCl·LiCl and iPrMgCl·LiCl. rsc.org This allows for the introduction of different substituents at the C2 and C3 positions. Subsequent reactions can lead to the functionalization of all four positions of the furan ring. rsc.org

The following table summarizes different strategies for the regioselective functionalization of furan derivatives, which could be applied to precursors of this compound.

StrategyReagentsPosition(s) FunctionalizedIntroduced Groups
Directed ortho-metalationBuLi, ElectrophileC2 and/or C4Halogens, Alkyl, Silyl
Sulfoxide-Magnesium ExchangeiPrMgCl·LiCl, ElectrophileC2, C3Aryl, Alkyl
Diels-Alder ReactionDienophile, Lewis AcidC2, C5Cyclic adducts

Modification of the Carboxamide Moiety:

Diversification can also be achieved by modifying the N-isopropyl group of the carboxamide. This can be accomplished by synthesizing furan-3-carboxylic acid or its activated derivatives (e.g., acid chloride) and then reacting it with a variety of primary and secondary amines to generate a library of N-substituted furan-3-carboxamides. nih.govnih.gov Additionally, modifications to the isopropyl group itself, such as the introduction of substituents or its replacement with other alkyl or aryl groups, can provide further structural diversity. nih.govnih.gov

Stereoselective Synthesis Approaches

The introduction of chirality into this compound analogues can be crucial for their biological activity. Stereoselective synthesis can be approached in several ways.

One common method is the use of chiral starting materials. For example, furan derivatives derived from carbohydrates can serve as chiral building blocks for the synthesis of enantiomerically pure furan-based compounds. researchgate.net

Asymmetric catalysis is another powerful tool. For instance, enantioselective Diels-Alder reactions of furan derivatives with chiral dienophiles or in the presence of a chiral Lewis acid catalyst can produce chiral oxabicyclic adducts. mdpi.com These adducts can then be converted into highly functionalized and stereochemically defined furan derivatives. The diastereoselectivity of these reactions is often influenced by the reaction conditions, with kinetic control favoring endo products and thermodynamic control favoring exo products. mdpi.com

The table below provides examples of diastereoselective reactions involving furan derivatives, highlighting the potential for creating stereochemically complex analogues.

Reaction TypeFuran DerivativeReagent/CatalystDiastereomeric Ratio (d.r.)
Intramolecular Diels-AlderFuran with tethered dienophileMethylaluminum dichloride>95:5
Tandem ReactionPyridinium ylide, aromatic aldehydeTriethylamine>99:1 (trans)
Ring OpeningIsatin-derived diazoamideRh(II)-acetateHigh regioselectivity and diastereoselectivity

These stereoselective methods provide pathways to access specific stereoisomers of this compound analogues, which is critical for understanding their interactions with biological targets.

Biological Activity and Pharmacological Profiles of Furan 3 Carboxamide Derivatives

Receptor Modulation

The ability of furan-3-carboxamide (B1318973) derivatives to modulate the activity of various receptors is a key area of research. This section details the known interactions of these compounds with serotonin (B10506) receptors, chemokine receptors, and sodium channels.

Serotonin Receptor (5-HT1A) Agonism

While the furan (B31954) ring is a component of various compounds with activity at serotonin receptors, specific research on furan-3-carboxamide derivatives as 5-HT1A receptor agonists is limited. However, studies on structurally related benzofuran-7-carboxamide and 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives have shown activity at other serotonin receptor subtypes, such as the 5-HT4 and 5-HT3 receptors. jst.go.jpnih.gov For instance, a series of 4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide derivatives were found to be potent 5-HT4 receptor agonists. nih.gov Notably, one of these compounds, 8a hemifumarate, was tested for binding activity at 5-HT1 receptors and was found to be inactive, suggesting that this particular structural class of furan carboxamides does not target the 5-HT1A receptor. nih.gov

Further research into different classes of furan-containing compounds is necessary to determine if the furan-3-carboxamide scaffold can be tailored to achieve 5-HT1A agonism.

Chemokine Receptor (CXCR1/2) Antagonism

Chemokine receptors, particularly CXCR1 and CXCR2, are significant targets in the development of treatments for inflammatory diseases. mdpi.comnih.gov Despite extensive research into CXCR1/2 antagonists, there is currently no publicly available scientific literature that specifically describes the investigation of N-isopropylfuran-3-carboxamide or other furan-3-carboxamide derivatives for antagonistic activity at these receptors. The known pharmacophores for CXCR1/2 antagonists include diarylureas, nicotinamides, and other distinct structural classes. mdpi.com

Sodium Channel Modulation

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable cells. nii.ac.jp While the direct modulation of sodium channels by this compound has not been reported, a novel class of furan-based voltage-gated sodium channel blockers has been synthesized and characterized. nih.gov These compounds, which feature a furan ring connected to a piperazine (B1678402) moiety, have demonstrated the ability to block the tetrodotoxin-resistant sodium channel Na(v)1.8, as well as the Na(v)1.2 and Na(v)1.5 subtypes. nih.gov Although these furan piperazine derivatives are structurally distinct from simple furan-3-carboxamides, their activity suggests that the furan nucleus can be incorporated into molecules that modulate sodium channel function.

Enzyme Inhibition

The inhibitory effects of furan-3-carboxamide derivatives on various enzymes are another important aspect of their pharmacological profile. This section reviews the available data on their ability to inhibit Acetyl-CoA Carboxylase and D-Amino Acid Oxidase.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids, making it an attractive target for the treatment of metabolic diseases and cancer. columbia.edu While research into ACC inhibitors has explored various chemical scaffolds, there is limited specific information on furan-3-carboxamide derivatives. However, a related furan derivative, 5-(tetradecyloxy)-2-furancarboxylic acid (TOFA), is a known inhibitor of ACC. nih.gov TOFA is a furan-2-carboxylic acid derivative and acts as a competitive inhibitor with respect to acetyl-CoA. nih.gov This indicates that the furan ring can be a component of molecules that inhibit ACC, although the specific activity of the furan-3-carboxamide scaffold in this context remains to be elucidated.

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-amino acids and is a therapeutic target for schizophrenia. chemrxiv.orgnih.gov Research has identified fused pyrrole (B145914) carboxylic acids as potent DAAO inhibitors. researchgate.net One such compound, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, which contains a furan ring fused to a pyrrole ring, has shown inhibitory activity against DAAO. researchgate.net Furthermore, its thiophene (B33073) analog, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is also a known DAAO inhibitor. nih.gov

The structural similarity of the furo[3,2-b]pyrrole core to a furan-3-carboxylic acid suggests that furan-3-carboxamide derivatives could potentially exhibit DAAO inhibitory activity. This is further supported by the fact that thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have been identified as DAAO inhibitors, and the furan ring is a well-established bioisostere of the thiophene ring. nih.gov

Below is a table summarizing the DAAO inhibitory activity of some relevant compounds.

Compound NameStructureDAAO Inhibitory Activity (IC50)
Thiophene-2-carboxylic acidThiophene ring with a carboxylic acid at position 27.8 µM nih.gov
Thiophene-3-carboxylic acidThiophene ring with a carboxylic acid at position 34.4 µM nih.gov

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. While direct studies on this compound are not extensively detailed in available literature, research into related structures provides insight. For instance, various natural and synthetic compounds containing heterocyclic rings are known to inhibit pancreatic lipase. nih.govresearchgate.netejgm.co.uk Studies on flavonoid derivatives, which can feature furan-like rings, have shown that these molecules can act as competitive inhibitors of pancreatic lipase. nih.gov One such flavonoid derivative, designated F01, exhibited an IC₅₀ value of 17.68 ± 1.43 µM. nih.gov The inhibitory mechanism often involves binding to key amino acid residues within the enzyme's active site, such as Ser152. nih.gov Although many plant-derived compounds and synthetic molecules show promise, their inhibitory activity is often modest compared to established drugs like orlistat. nih.govnih.gov

Compound ClassSpecific Compound/ExtractTarget EnzymeReported IC₅₀
Flavonoid DerivativeF01Pancreatic Lipase17.68 ± 1.43 µM nih.gov
Chalcone (B49325)IsoliquiritigeninPancreatic Lipase7.3 µM nih.gov
Phenolic CompoundTheaflavin-3,3'-O-gallatePancreatic Lipase0.092 µM nih.gov

Other Enzyme Systems

The furan scaffold is integral to derivatives that inhibit various other enzyme systems beyond pancreatic lipase.

ATP-citrate lyase (ACLY): This enzyme is a key player in lipid and cholesterol biosynthesis, making it a target for cancer and metabolic disease therapies. nih.govresearchgate.net A virtual screening of a furoic acid library led to the discovery of several furan and benzofuran (B130515) subtypes as novel ACLY inhibitors. nih.gov The most potent of these inhibitors demonstrated an IC₅₀ value of 4.1 μM in an in vitro enzymatic assay. nih.gov

Urease: Furan chalcone derivatives have been investigated for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. In one study, several furan chalcone derivatives showed potent urease inhibitory activity, with the most active compounds exhibiting IC₅₀ values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, which was more potent than the reference drug thiourea. semanticscholar.org

Arylamine N-acetyltransferases (NATs): These enzymes are involved in the metabolism of various drugs and xenobiotics and have been identified as potential therapeutic targets. nih.gov While specific inhibitory data for furan-3-carboxamides is not detailed, the general class of small molecules is actively being investigated for NAT inhibition. nih.gov

Compound ClassTarget EnzymeKey Findings/IC₅₀ Values
Furan Carboxylate DerivativeATP-citrate lyase (ACLY)Most potent compound had an IC₅₀ of 4.1 μM nih.gov
Furan Chalcone DerivativeUreaseMost active compounds had IC₅₀ values of 16.13 µM and 18.75 µM semanticscholar.org

Antimicrobial and Anti-biofilm Activities

Mycobacterial Growth Inhibition (e.g., Mycobacterium smegmatis)

The furan ring is a component of various compounds with demonstrated activity against mycobacteria. Mycobacterium smegmatis is often used as a non-pathogenic model organism for Mycobacterium tuberculosis. nih.gov Research has shown that certain furan-based derivatives can inhibit mycobacterial growth. For example, a study on diaryl furan derivatives identified a lead compound that displayed bactericidal activity against both M. bovis BCG and M. tuberculosis. researchgate.net The mechanism of these compounds was linked to the inhibition of ArgA, an enzyme involved in L-arginine biosynthesis, which led to an accumulation of reactive oxygen species within the bacteria. researchgate.net Mycobacterial Growth Inhibition Assays (MGIAs) are a primary tool for evaluating the functional immune response to mycobacterial infection or vaccination and for screening potential antimicrobial compounds. nih.govfrontiersin.org

Persister Cell Resuscitation Modulation

Bacterial persister cells are a subpopulation of dormant, antibiotic-tolerant cells that can cause chronic and recurrent infections. nih.govnih.gov The resuscitation of these cells, or their "waking," is a critical step in infection relapse. nih.govembopress.org Modulating this process is a novel therapeutic strategy. While information specifically on this compound is limited, related furanone compounds have been studied for their effects on persister cells. Synthetic brominated furanones, for instance, have been shown to restore antibiotic susceptibility in isolated persister cells of Pseudomonas aeruginosa and E. coli. syr.edu These compounds likely act by interfering with signaling pathways, such as quorum sensing, which are involved in maintaining the dormant state. syr.edu The study of how different molecules, including furan derivatives, can either prevent persister formation or force them to resuscitate and become susceptible to antibiotics is an active area of research. nih.gov

Antiviral Properties

SARS-CoV-2 Inhibitory Effects

The carboxamide moiety is a feature of many compounds investigated for antiviral activity, including against SARS-CoV-2. nih.gov The main protease (Mpro or 3CLpro) of the virus is a key therapeutic target, as its inhibition blocks viral replication. mdpi.comresearchgate.net Several studies have identified carboxamide derivatives as potent inhibitors of SARS-CoV-2 Mpro.

In one study, N-substituted isatin (B1672199) derivatives featuring a carboxamide group were found to be essential for high inhibition activity against SARS-CoV-2 Mpro. nih.gov The most potent of these compounds exhibited an IC₅₀ value as low as 45 nM. nih.gov Another study on novel carboxamide-linked pyridopyrrolopyrimidines identified compounds with IC₅₀ values in the low micromolar range (3.22 µM and 5.42 µM) against Mpro. nih.gov Similarly, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory effects against SARS-CoV-2, with one compound having an EC₅₀ of 0.69 µM in a cell-based assay. nih.gov These findings highlight the potential of the broader class of carboxamide-containing molecules as scaffolds for the development of anti-SARS-CoV-2 agents.

Compound ClassViral TargetReported Potency (IC₅₀/EC₅₀)
N-substituted Isatin CarboxamideSARS-CoV-2 MproIC₅₀ = 45 nM nih.gov
Carboxamide-linked PyridopyrrolopyrimidineSARS-CoV-2 MproIC₅₀ = 3.22 µM nih.gov
N-arylindazole-3-carboxamideSARS-CoV-2 (cell-based)EC₅₀ = 0.69 µM nih.gov
Ferulic Acid Carboxamide Derivative (MBA140)SARS-CoV-2 (replication)EC₅₀ = 176 µM nih.gov

Immunomodulatory and Anti-inflammatory Activities

Furan-3-carboxamide derivatives have been investigated for their potential to modulate the immune system and mitigate inflammatory responses. These activities are crucial in the context of developing novel therapeutics for a variety of inflammatory and autoimmune diseases.

NLRP3 Inflammasome Inhibition

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders. nih.gov

Recent research has identified furan-3-carboxamide derivatives as potential inhibitors of the NLRP3 inflammasome. In a study focused on the design and synthesis of second-generation NLRP3 inflammasome inhibitors, a furan-3-carboxamide derivative was synthesized and evaluated for its biological activity. nih.gov The replacement of a 2-phenylacetamide (B93265) group with a furan-3-carboxamide in the lead compound was found to slightly increase the inhibitory potency against the NLRP3 inflammasome. nih.gov This highlights the potential of the furan-3-carboxamide scaffold in the development of novel anti-inflammatory agents targeting this pathway.

CompoundChemical ScaffoldInhibitory Activity (IC50)Assay System
Compound 18Furan-3-carboxamide derivative0.28 ± 0.02 µMLPS-induced IL-1β release in J774A.1 macrophages

T-Lymphocyte Proliferation Modulation

The modulation of T-lymphocyte proliferation is a key strategy in the management of autoimmune diseases and organ transplant rejection. Some furan-3-carboxamide derivatives have shown potential in this area. For instance, research into the active metabolite of the immunosuppressive drug leflunomide (B1674699) has led to the investigation of related structures. acs.org

In one study, N-(4-(Trifluoromethyl)phenyl)-4-hydroxy-2-oxo-5H-furan-3-carboxamide was synthesized and evaluated for its ability to suppress T-lymphocyte activation and proliferation. acs.org This compound demonstrated a dose-dependent inhibition of the expression of CD25 and CD71, which are markers of lymphocyte activation. acs.org These findings suggest that the furan-3-carboxamide core may be a valuable pharmacophore for the development of new immunosuppressive agents. acs.org

CompoundEffect on T-LymphocytesInhibitory Concentration (IC50)Target Marker
N-(4-(Trifluoromethyl)phenyl)-4-hydroxy-2-oxo-5H-furan-3-carboxamideInhibition of T-lymphocyte activation~90 µMCD25 Expression
~75 µMCD71 Expression

Nitric Oxide (NO) Production Inhibition

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions. Consequently, the inhibition of NO production is a valid therapeutic target for anti-inflammatory drugs. While specific data on this compound is limited, broader studies on furan-containing compounds have demonstrated significant inhibitory effects on NO production.

For example, a series of linear furanonaphthoquinones were identified as potent inhibitors of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages. researchgate.net This suggests that the furan moiety, as a core structure, contributes to the anti-inflammatory activity by interfering with the NO pathway. The presence of an aromatic system fused to the furan ring appears to be important for this activity. researchgate.net

Antioxidant Properties

The antioxidant properties of chemical compounds are crucial for combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Furan derivatives have been recognized for their potential as antioxidants. google.com

Lipid Peroxidation Inhibition

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which leads to cellular damage. The ability of a compound to inhibit this process is a key indicator of its antioxidant potential. Furanone derivatives, which are structurally related to furan-3-carboxamides, have been identified as potent inhibitors of lipid peroxidation. google.com

Studies on N-substituted indole-3-carboxamides, which share the carboxamide functional group, have also shown that certain derivatives can significantly inhibit lipid peroxidation. researchgate.net Although direct evidence for this compound is not available, the known antioxidant activity of the furan nucleus and related carboxamides suggests that furan-3-carboxamide derivatives could possess similar protective effects against lipid peroxidation. google.comresearchgate.net

Superoxide (B77818) Anion Scavenging

The superoxide anion is a highly reactive oxygen species that can cause significant cellular damage. The ability to scavenge this radical is a crucial aspect of antioxidant defense. Furanone derivatives have been reported to be potent scavengers of superoxide anions. google.com

Furthermore, studies on N-substituted indole-3-carboxamides have demonstrated significant superoxide dismutase (SOD)-like activity, with some compounds achieving up to 100% inhibition of superoxide anion formation at a concentration of 10⁻³ M. researchgate.net This activity was found to be enhanced by the presence of halogen substituents. researchgate.net While awaiting specific studies on furan-3-carboxamide derivatives, these findings from structurally related compounds provide a strong rationale for their investigation as superoxide anion scavengers.

Potential Antineoplastic Activities

The exploration of furan-3-carboxamide derivatives as potential antineoplastic agents has uncovered promising mechanisms of action, primarily centered on their ability to interfere with DNA integrity and cellular division. While research into this compound is part of a broader investigation into this class of compounds, the foundational mechanisms of DNA alkylation and cell cycle perturbation observed in related molecules provide a strong basis for their potential anticancer effects.

DNA Alkylation Mechanisms

DNA alkylating agents are a class of compounds that exert cytotoxic effects by covalently attaching an alkyl group to DNA. This modification can disrupt DNA structure and function, leading to the inhibition of replication and transcription, and ultimately triggering cell death. The furan moiety within furan-3-carboxamide derivatives is of particular interest in this context. While stable, the furan ring can be metabolically activated to form reactive intermediates capable of alkylating DNA.

One proposed mechanism involves the oxidative metabolism of the furan ring to a reactive cis-2-butene-1,4-dial derivative. oup.com This electrophilic species can then react with nucleophilic sites on DNA bases, such as the exocyclic amino groups, forming covalent adducts and potentially leading to inter-strand cross-links. oup.com These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription. nih.gov

The process of DNA alkylation can lead to several downstream cellular consequences, including the activation of DNA damage response pathways. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death. The primary products of such reactions often involve the alkylation of purine (B94841) bases, forming adducts that are recognized by cellular repair machinery. nih.govnih.gov

Target Site on DNAType of LesionPotential Consequence
Guanine (N7)N-alkylated purineBase Excision Repair (BER) pathway activation nih.gov
Adenine (N3)N-alkylated purineBER pathway activation nih.gov
Guanine (O6)O-alkylated purineMispairing with thymine, leading to mutations mdpi.com
Exocyclic amino groupsCovalent adductsInter-strand cross-links, blockage of replication oup.com

Cell Cycle Perturbation (based on related acronycine derivatives)

Insights into the potential for furan-3-carboxamide derivatives to perturb the cell cycle can be drawn from studies on acronycine derivatives, which are also being investigated for their antitumor properties. nih.gov These compounds have been shown to induce significant disruptions in the normal progression of the cell cycle, a hallmark of many effective anticancer agents.

One notable acronycine derivative, S23906-1, has been observed to cause an irreversible arrest of tumor cells in the S phase of the cell cycle at higher concentrations, and a partially reversible arrest in the G2/M phase at lower concentrations. nih.gov This arrest is a critical event that prevents cancer cells from dividing and proliferating. The mechanism behind this cell cycle disruption involves the inhibition of DNA synthesis, which is a key process during the S phase. nih.gov

Furthermore, treatment with S23906-1 has been linked to a significant increase in the protein levels of cyclin E. nih.gov While cyclin E is crucial for the G1 to S phase transition, its overexpression, when not complexed with its partner cyclin-dependent kinase 2 (Cdk2), can contribute to the cytotoxic effects of the compound. nih.gov This modulation of key cell cycle regulatory proteins ultimately leads to the induction of apoptosis. nih.govnih.gov

The ability of these related compounds to halt cell division at critical checkpoints highlights a potential mechanism of action for novel furan-3-carboxamide derivatives.

CompoundCell LineEffect on Cell CycleKey Molecular Changes
S23906-1HT29 human colon carcinomaIrreversible arrest in S phase (at ≥ 2.5 µM) nih.govInhibition of DNA synthesis, increased cyclin E protein levels nih.gov
S23906-1HT29 human colon carcinomaPartially reversible arrest in G2+M (at ≤ 1 µM) nih.gov-

Structure Activity Relationships Sar and Mechanistic Insights

Elucidation of Key Structural Features for Biological Activity

The furan-3-carboxamide (B1318973) scaffold serves as a versatile backbone for the development of biologically active molecules. nih.gov The intrinsic electronic properties of the furan (B31954) ring, coupled with the hydrogen-bonding capabilities of the carboxamide linkage, are fundamental to its interaction with biological macromolecules. sigmaaldrich.comscbt.com Systematic SAR studies on various furan carboxamide derivatives have highlighted several key structural elements that are critical for their activity.

The planarity and aromaticity of the furan ring contribute to the stability of the compounds and can facilitate strong binding to biological targets such as enzymes or receptors through various electronic interactions. sigmaaldrich.com The carboxamide moiety is another crucial feature, often involved in forming hydrogen bonds within the binding sites of proteins, which is a common characteristic of many enzyme inhibitors. scbt.com

For instance, in a series of furan-carboxamide derivatives developed as inhibitors of the H5N1 influenza A virus, the presence of a 2,5-dimethyl-substituted furan ring was shown to have a significant influence on their anti-influenza activity. This suggests that substitution on the furan ring is a key determinant of biological efficacy.

Furthermore, studies on furan-2-carboxamides as antibiofilm agents have revealed that the nature of the linker and substituents attached to the central furan-carboxamide core plays a pivotal role in their activity. This underscores the modular nature of the furan carboxamide scaffold, where modifications at different positions can be systematically explored to optimize biological function.

Impact of Substituent Modifications on Potency and Selectivity

The potency and selectivity of furan-3-carboxamide analogues can be finely tuned by strategic modifications of the substituents on the furan ring, the carboxamide nitrogen, and other parts of the molecule.

While direct studies on N-isopropylfuran-3-carboxamide are limited, the role of the isopropyl group can be inferred from research on analogous compounds where this moiety is present. The isopropyl group is a relatively small, hydrophobic substituent. Its presence on the carboxamide nitrogen can significantly influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and its interaction with hydrophobic pockets within a protein's binding site.

In a study of CDK2 inhibitors, an isopropyl group acted as a "gatekeeper" residue. Modification of this group to smaller alkyl groups like ethyl or to a more constrained cyclopropyl (B3062369) group had measurable effects on potency, selectivity against other kinases, and metabolic stability. This highlights that the size, shape, and hydrophobicity of the N-alkyl substituent are critical for achieving the desired pharmacological profile. The binding of a ligand to a protein is a thermodynamically driven process, and the addition of a hydrophobic group like isopropyl can contribute favorably to the binding enthalpy by displacing water molecules from a nonpolar binding pocket, although this can be offset by unfavorable entropic changes.

Substitutions on the furan ring can dramatically alter the electronic properties and steric profile of the molecule, thereby influencing its biological activity. As mentioned earlier, the introduction of methyl groups at the 2 and 5 positions of the furan ring in certain furan-carboxamide derivatives was found to be important for their antiviral activity.

In another example, a study on furan-based inhibitors of pyruvate (B1213749) dehydrogenase demonstrated that modifying substituents on a pyrimidine (B1678525) ring attached to the furan scaffold impacted the inhibitory potency. Derivatives with larger, electron-withdrawing, or electron-donating groups in place of a methyl group were found to be weaker inhibitors, indicating that both steric and electronic factors at play. These findings suggest that the substitution pattern on the furan ring and its connected moieties is a key area for optimization in the design of furan-3-carboxamide-based bioactive compounds.

The carboxamide linkage is a cornerstone of the biological activity of this class of compounds. It is a rigid and planar functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are fundamental to the specific recognition and binding of the molecule to its biological target.

In a study of coumarin-3-carboxamide derivatives, the carboxamide functionality was identified as an important feature for their anticancer activity. The ability of the carboxamide to engage in specific hydrogen bonding interactions within the active site of an enzyme or the binding pocket of a receptor is often a key determinant of the compound's potency and selectivity. Bioisosteric replacement of the amide linker with other heterocyclic systems, such as 1,2,3-triazoles or 1,3,4-oxadiazoles, has been explored in other chemical series to improve physicochemical properties while maintaining or improving biological activity, further highlighting the importance of the spatial arrangement and hydrogen bonding capacity of this moiety.

Mechanistic Studies of Biological Interactions

To fully understand the therapeutic potential of this compound and its analogues, it is essential to elucidate the molecular mechanisms through which they exert their biological effects. This involves identifying their specific cellular targets and characterizing the nature of their interactions at the atomic level.

While specific studies detailing the interaction of this compound with the RelMsm protein are not publicly available, we can hypothesize a potential binding mode based on the known structure and function of Rel proteins. RelMsm from Mycobacterium smegmatis is a bifunctional enzyme that belongs to the RelA/SpoT homolog (RSH) family of proteins. frontiersin.orgnih.gov These enzymes are responsible for synthesizing and hydrolyzing the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), which are key regulators of the bacterial stringent response. nih.govfrontiersin.orgpnas.org

The Rel enzymes possess distinct domains for their synthetase and hydrolase activities. nih.gov The synthetase domain has binding sites for ATP and GTP/GDP. nih.gov Crystal structures of Rel homologs have revealed that the synthetase domain is characterized by a fold that creates a binding pocket for these nucleotide substrates. nih.gov This pocket is primarily composed of polar residues that form hydrogen bonds with the substrates, and often involves magnesium ions to stabilize the phosphate (B84403) chains of the nucleotides. nih.govfrontiersin.org

Given the structural features of this compound, it is plausible that it could act as an inhibitor of the RelMsm synthetase activity by competing with either ATP or GTP for their binding sites. The furan ring could engage in stacking interactions with aromatic residues in the binding pocket, while the carboxamide moiety could form hydrogen bonds with the polar amino acid side chains that normally interact with the ribose and base portions of the nucleotide substrates. The N-isopropyl group, being hydrophobic, could potentially occupy a hydrophobic sub-pocket within or adjacent to the active site.

Computational docking studies on other furan carboxamide derivatives have been used to predict their binding modes. For example, in a study of furan-2-carboxamides as antibiofilm agents, molecular docking suggested that these compounds bind within the LasR protein of Pseudomonas aeruginosa, a key regulator of quorum sensing. pnas.org This highlights the utility of computational methods in generating hypotheses about the binding of novel ligands to their putative protein targets. Similar in silico approaches could be employed to model the interaction of this compound with the known structure of the RelMsm protein to predict its binding pose and identify key interacting residues, thereby guiding further experimental validation and optimization.

Molecular Basis of Enzyme Inhibition

The furan-3-carboxamide scaffold is a constituent of various compounds designed as enzyme inhibitors. The specific nature of enzyme inhibition by a molecule like this compound would be contingent on the target enzyme's active site architecture and the molecule's conformational properties. Generally, enzyme inhibitors operate through several primary mechanisms:

Competitive Inhibition: An inhibitor molecule that structurally resembles the enzyme's natural substrate may bind to the active site, thereby preventing the substrate from binding. The inhibitor and substrate are in direct competition for the same binding location.

Non-competitive Inhibition: In this mode, the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its efficiency in converting substrate to product, regardless of whether the substrate is bound or not.

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This binding also occurs at an allosteric site but is only possible after the substrate has bound to the active site.

For a compound such as this compound, the furan ring could engage in hydrophobic or aromatic stacking interactions within an enzyme's active site, while the carboxamide group is capable of forming crucial hydrogen bonds with amino acid residues. The isopropyl group, being bulky and hydrophobic, would also play a significant role in the binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme.

Table 1: Potential Molecular Interactions of this compound in Enzyme Inhibition

Molecular Moiety Potential Interaction Type Interacting Enzyme Residues (Hypothetical)
Furan Ring Hydrophobic Interactions, π-π Stacking Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)
Carboxamide Group Hydrogen Bonding (Donor and Acceptor) Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine)

DNA Interaction Mechanisms

While no specific studies detailing the interaction of this compound with DNA are presently available, the furan scaffold is known to be a component of molecules that can interact with nucleic acids. Small molecules can interact with DNA through several mechanisms:

Intercalation: Planar aromatic ring systems can insert themselves between the base pairs of the DNA double helix. This mode of binding can lead to a distortion of the DNA structure, potentially interfering with replication and transcription processes.

Minor Groove Binding: Molecules with a crescent shape and hydrogen bonding capabilities can fit snugly into the minor groove of the DNA helix. These interactions are often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone and base pair edges.

Covalent Bonding: Some molecules can form covalent bonds with DNA bases, leading to the formation of DNA adducts. This can cause significant damage to the DNA and is a mechanism of action for some genotoxic compounds. The metabolic activation of furan itself has been shown to produce reactive metabolites capable of forming DNA adducts.

For this compound, the planarity of the furan ring could theoretically allow for some degree of intercalation, although this is less common for single-ring systems compared to larger polycyclic aromatic structures. A more plausible interaction, should one occur, might involve binding within one of the DNA grooves, stabilized by hydrogen bonds from the carboxamide moiety and hydrophobic interactions from the isopropyl group.

Privileged Structures and Scaffold Design Principles

The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. mdpi.com These scaffolds represent a validated starting point for the design of new bioactive compounds. The furan ring is considered a promising scaffold in drug discovery due to its presence in a wide array of biologically active natural products and synthetic compounds. ijabbr.comijabbr.com

The furan-3-carboxamide core can be considered a privileged scaffold for several reasons:

Versatility in Substitution: The furan ring and the amide nitrogen can be readily substituted with a variety of functional groups, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.

Favorable Physicochemical Properties: The furan ring imparts a degree of aromaticity and polarity that can contribute to favorable drug-like properties, such as solubility and membrane permeability.

Hydrogen Bonding Capability: The carboxamide group is an excellent hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological macromolecules.

In drug design, the furan-3-carboxamide scaffold can be utilized as a template for the synthesis of compound libraries. By systematically varying the substituents on the furan ring and the amide nitrogen, medicinal chemists can develop structure-activity relationships and optimize compounds for a specific biological target. For example, the isopropyl group in this compound could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a particular binding site.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

There are no specific studies applying quantum chemical calculations, such as Density Functional Theory (DFT), to N-isopropylfuran-3-carboxamide found in the public domain.

Without dedicated DFT studies on the synthesis of this compound, the elucidation of its specific reaction mechanisms from a computational standpoint remains unexplored. Theoretical investigations are crucial for understanding the transition states, activation energies, and thermodynamic favorability of synthetic routes, but such data is not available for this compound.

Detailed predictions of the electronic structure and reactivity of this compound, which would typically be derived from quantum chemical calculations, have not been published. Information regarding its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and reactivity indices, which are fundamental to predicting its chemical behavior, is therefore absent from the scientific record.

Molecular Docking Simulations

No molecular docking studies featuring this compound as a ligand have been reported in the reviewed literature. This indicates a gap in the exploration of its potential as a bioactive molecule targeting specific proteins.

As a consequence of the absence of docking studies, there are no predictions regarding the specific interactions this compound might form within the binding pocket of any protein target. The potential for hydrogen bonding, hydrophobic interactions, or other non-covalent bonds with amino acid residues has not been computationally modeled.

Binding energy calculations, which quantify the affinity of a ligand for a protein, are a standard output of molecular docking simulations. Due to the lack of such simulations for this compound, no data on its theoretical binding affinity for any biological target is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models specific to this compound or a closely related series of analogs that includes it have been reported in the scientific literature. QSAR studies are essential for understanding the relationship between the physicochemical properties of a compound and its biological activity. Such models for this compound would require a dataset of structurally similar compounds with corresponding biological activity data, which is not currently available.

Preclinical Research and Development

In Vitro Pharmacological Evaluation

In vitro studies are fundamental in early-stage drug discovery to characterize the biological activity of a compound in a controlled, non-living system. This typically involves a variety of assays to determine the compound's interaction with specific biological targets and its effects on cellular functions.

Cell-Based Assays

Cell-based assays utilize living cells to assess the biological response to a compound. marinbio.comsvarlifescience.com These assays are crucial for understanding a compound's activity in a more biologically relevant context than biochemical assays. marinbio.com They can provide insights into various cellular processes, including cell viability, proliferation, and signaling pathways. marinbio.comnih.gov

Data on N-isopropylfuran-3-carboxamide: Specific data from cell-based assays for this compound are not available in the public domain.

Biochemical Assays (e.g., Enzyme Kinetics)

Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or a receptor, in a cell-free system. These assays are instrumental in determining the mechanism of action and the potency of a compound. For instance, enzyme kinetic studies would reveal how this compound might inhibit or activate a particular enzyme.

Data on this compound: There is no published research detailing the results of biochemical assays, including enzyme kinetics, for this compound.

Receptor Binding Studies

Receptor binding studies are employed to determine the affinity and selectivity of a compound for specific receptors. nih.gov These studies are critical for understanding the pharmacodynamics of a potential drug and for predicting its potential therapeutic effects and off-target interactions. nih.gov

Data on this compound: Information regarding the receptor binding profile of this compound is not currently available.

In Vivo Proof-of-Concept Studies (in relevant animal models)

In vivo studies are conducted in living organisms, typically animal models of human diseases, to evaluate the efficacy and physiological effects of a drug candidate. nih.gov These studies are a critical step in preclinical development before a compound can be considered for human clinical trials. umn.edu

Pharmacological Efficacy Assessment

Pharmacological efficacy studies in animal models aim to demonstrate that a new compound has the desired therapeutic effect on a specific disease or condition. amr.solutions These studies are designed to provide evidence that the compound can modulate the disease process in a living system.

Data on this compound: No in vivo pharmacological efficacy data for this compound have been reported in the scientific literature.

Target Engagement Studies

Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target within a living organism. These studies provide a critical link between the biochemical activity of a compound and its physiological effects in vivo.

Data on this compound: There are no published target engagement studies for this compound.

Development of Pharmacological Tool Compounds

Comprehensive searches of scientific literature and patent databases did not yield specific preclinical research focused on the development of this compound as a pharmacological tool compound. Publicly available information detailing its synthesis, structure-activity relationships (SAR), or its use to investigate biological processes is not available.

While the furan (B31954) and carboxamide moieties are present in various biologically active molecules, research specifically identifying and characterizing this compound as a tool compound for a particular biological target is not documented in the accessible literature. The development of a pharmacological tool compound typically involves extensive studies to demonstrate its potency, selectivity, and mechanism of action, none of which are published for this specific chemical entity.

Similarly, there are no detailed research findings or data tables, such as IC₅₀ or Kᵢ values, from in vitro or in vivo studies that would characterize the pharmacological profile of this compound. Without such data, its potential utility for probing biological pathways or validating drug targets remains unestablished.

Future Directions and Research Perspectives

Novel Synthetic Routes for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic methodologies is crucial for the widespread investigation and potential clinical translation of N-isopropylfuran-3-carboxamide and its analogs. Future research will likely focus on several key areas to improve upon existing synthetic strategies.

One promising avenue is the exploration of green chemistry principles . This includes the use of renewable starting materials, such as bio-derived furan (B31954) compounds, to reduce reliance on petrochemical precursors. The development of catalytic systems that minimize waste and utilize less hazardous reagents and solvents will be a primary objective. For instance, enzymatic synthesis and biocatalysis could offer highly selective and environmentally friendly alternatives to traditional chemical methods for the formation of the furan ring and the amide bond.

Furthermore, enhancing the scalability of synthetic processes is paramount for industrial application. This involves designing synthetic routes that are amenable to large-scale production without compromising yield or purity. Continuous flow chemistry, for example, presents an attractive alternative to batch processing, offering improved heat and mass transfer, enhanced safety, and the potential for automated synthesis.

A notable synthetic approach for furan-3-carboxamides involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran precursor, followed by nucleophilic displacement of the trichloromethyl group with an appropriate amine, such as isopropylamine. researchgate.net Another established method proceeds through the corresponding furan-3-carboxylic acid, which can be converted to an acyl halide before reaction with the amine. researchgate.net Future innovations may build upon these foundational methods by introducing novel catalysts or reaction conditions to enhance their sustainability and scalability.

Identification of New Molecular Targets for Furan-3-Carboxamide (B1318973) Derivatives

While the biological activities of furan derivatives are well-documented, the specific molecular targets of many furan-3-carboxamides, including this compound, remain largely uncharacterized. A key future direction will be the systematic identification and validation of new molecular targets to elucidate their mechanisms of action and expand their therapeutic potential.

Target identification studies will be crucial in this endeavor. High-throughput screening of furan-3-carboxamide libraries against diverse panels of biological targets, such as enzymes, receptors, and ion channels, can reveal novel interactions. Techniques like affinity chromatography, chemical proteomics, and activity-based protein profiling can be employed to isolate and identify the specific protein targets of these compounds within a cellular context.

Given the broad spectrum of biological activities reported for furan-containing molecules, including antimicrobial, anticancer, and anti-inflammatory effects, it is plausible that furan-3-carboxamide derivatives interact with a variety of molecular targets. mdpi.commdpi.com For example, their antimicrobial properties suggest potential interactions with essential microbial enzymes or cell wall components. nih.gov Their cytotoxic effects on cancer cells could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Furthermore, the structural similarity of the furan ring to other aromatic systems found in known drugs suggests that furan-3-carboxamides could act as bioisosteres, targeting similar biological pathways. Understanding these structure-activity relationships (SAR) will be critical in designing more potent and selective derivatives for specific molecular targets.

Exploration of Polypharmacology and Multi-Target Approaches

The concept of "one drug, one target" has been a cornerstone of drug discovery for decades. However, there is a growing recognition that complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. The diverse pharmacological profile of furan derivatives suggests that they may be well-suited for the development of multi-target agents.

Polypharmacology , the ability of a single compound to interact with multiple targets, could be a key feature of furan-3-carboxamide derivatives. Future research should systematically investigate the polypharmacological profiles of these compounds to identify opportunities for therapeutic intervention in complex diseases. This involves screening against a broad range of targets to build a comprehensive interaction map.

The rational design of multi-target drugs based on the furan-3-carboxamide scaffold is another promising avenue. This approach involves intentionally designing molecules that can modulate multiple, disease-relevant targets simultaneously. By combining pharmacophoric elements from known ligands of different targets into a single furan-3-carboxamide molecule, it may be possible to create synergistic therapeutic effects and overcome drug resistance. For instance, a single compound could be designed to inhibit both a key enzyme in a pathogen and a host factor required for its replication.

This multi-target approach could be particularly beneficial in areas such as oncology, infectious diseases, and neurodegenerative disorders, where complex and redundant signaling pathways often limit the efficacy of single-target agents.

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

Computational tools are playing an increasingly important role in modern drug discovery, accelerating the identification and optimization of new therapeutic agents. The integration of advanced computational methodologies into the research pipeline for this compound and its derivatives will be essential for future progress.

Quantitative Structure-Activity Relationship (QSAR) studies have already been applied to furan-3-carboxamides to establish correlations between their physicochemical properties and antimicrobial activity. researchgate.net Future QSAR studies can be expanded to model other biological activities and to predict the properties of novel, untested derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

Molecular modeling techniques , such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of furan-3-carboxamide derivatives with their biological targets. These in silico methods can be used to predict binding affinities, identify key intermolecular interactions, and rationalize observed structure-activity relationships. This information is invaluable for the structure-based design of new analogs with improved potency and target selectivity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed early in the drug discovery process to assess the drug-like properties of furan-3-carboxamide derivatives. By identifying potential liabilities, such as poor metabolic stability or off-target toxicity, computational models can help to prioritize the most promising candidates for further experimental evaluation, thereby reducing the time and cost of drug development.

Application in Emerging Disease Areas

The unique chemical properties and diverse biological activities of furan-3-carboxamide derivatives make them attractive candidates for investigation in a variety of emerging disease areas. Future research should explore the therapeutic potential of these compounds beyond their currently known applications.

One area of significant interest is antiviral therapy . Research has already identified furan-carboxamide derivatives as novel inhibitors of the H5N1 influenza A virus, suggesting their potential as broad-spectrum antiviral agents. researchgate.net Further studies could explore their activity against other emerging and re-emerging viral pathogens.

Neurodegenerative diseases represent another promising therapeutic area. Furan-containing compounds have been investigated for their neuroprotective effects, with some derivatives acting as agonists at the NMDA receptor glycine (B1666218) site. nih.govresearchgate.net This suggests that appropriately functionalized furan-3-carboxamides could have potential in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

The role of furan derivatives in metabolic diseases is also an emerging field of research. Certain furan-containing compounds have been associated with glucose metabolism, indicating a potential for developing novel therapeutics for conditions like diabetes and obesity. dntb.gov.ua

Finally, the immunomodulatory properties of carboxamide derivatives suggest that furan-3-carboxamides could be explored as novel therapeutics for inflammatory and autoimmune diseases . For example, carboxamide derivatives have been investigated as ligands for the aryl hydrocarbon receptor (AHR), a key regulator of immune responses, with potential applications in atopic dermatitis. nih.gov

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
  • Yield Enhancement : Add molecular sieves to absorb water and shift equilibrium toward product formation .

Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the isopropyl group (doublet at ~1.2 ppm for CH₃ and septet at ~3.9 ppm for CH) and furan protons (5.5–7.5 ppm) .
    • ¹³C NMR : Identify carbonyl (165–170 ppm) and furan carbons (105–150 ppm) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. Advanced :

  • X-ray Crystallography : Resolve 3D structure if single crystals are obtained (e.g., via slow evaporation in ethanol) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error .

How can researchers address contradictions in spectral data during structural elucidation?

Advanced
Contradictions may arise from impurities, tautomerism, or solvent effects. Mitigation strategies:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by analyzing spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

What experimental design considerations are critical for biological activity assays involving this compound?

Q. Advanced

  • Target Selection : Prioritize enzymes/receptors with known affinity for furan-carboxamide scaffolds (e.g., kinases, GPCRs) .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀/EC₅₀ values .
  • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .

How can computational tools aid in predicting the pharmacokinetics of this compound?

Q. Advanced

  • ADMET Prediction : Use software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular Docking : Simulate binding to target proteins (e.g., AutoDock Vina) to prioritize in vitro testing .
  • QM/MM Simulations : Study reaction pathways for metabolic degradation (e.g., hydrolysis of the amide bond) .

What strategies improve the stability of this compound in solution?

Q. Basic

  • Storage : Keep in anhydrous DMSO at –20°C to prevent hydrolysis .
  • Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) for aqueous studies .

Q. Advanced :

  • Light Sensitivity : Conduct stability tests under UV/visible light to assess photodegradation .
  • Lyophilization : Freeze-dry the compound for long-term storage if hygroscopic .

How can researchers resolve low yields in large-scale synthesis?

Q. Advanced

  • Flow Chemistry : Improve heat/mass transfer by using microreactors for exothermic steps (e.g., acylation) .
  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time with inline IR or Raman spectroscopy .

What are common impurities in this compound synthesis, and how are they identified?

Q. Basic

  • Unreacted Starting Materials : Detect via TLC (Rf comparison) or HPLC .
  • Hydrolysis Byproducts : Identify free furan-3-carboxylic acid using LC-MS .

Q. Advanced :

  • NMR Impurity Profiling : Use ¹H-¹³C HSQC to trace minor contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.